
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties. This compound features an ethoxy group at the 6th position of the tetrahydroisoquinoline ring, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The ethoxy group can be introduced through various alkylation reactions using ethyl halides or ethyl alcohol in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can convert it to more saturated derivatives, such as decahydroisoquinoline.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Ethyl halides, bases like sodium hydride (NaH).
Major Products:
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
Scientific Research Applications
The applications of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline span multiple disciplines:
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing complex organic molecules and natural product analogs. Its structural characteristics allow for modifications that can lead to novel compounds with desired properties.
Biology
- Neuroprotective Properties : Research indicates that derivatives of tetrahydroisoquinolines exhibit neuroprotective effects. Studies are exploring their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .
Medicine
- Therapeutic Development : The compound is being investigated for its potential use in developing therapeutic agents targeting neurodegenerative disorders. Its action may involve inhibiting acetylcholinesterase activity, which is crucial in managing symptoms related to Alzheimer's disease .
Industry
- Synthesis of Fine Chemicals : In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its properties make it suitable for various formulations in drug development.
Case Study 1: Neuroprotective Effects
A study published in MDPI explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and promote survival pathways .
Case Study 2: Acetylcholinesterase Inhibition
Research highlighted in a patent document demonstrated that specific derivatives of tetrahydroisoquinoline exhibited significant inhibition of acetylcholinesterase activity. This property positions them as promising candidates for developing treatments for Alzheimer's disease .
Data Tables
Application Area | Description | Potential Impact |
---|---|---|
Chemistry | Building block for organic synthesis | Enables the creation of complex molecules |
Biology | Neuroprotective research | Potential treatments for neurodegenerative diseases |
Medicine | Therapeutic agent development | Targeting cognitive decline in Alzheimer's |
Industry | Fine chemical synthesis | Contributes to pharmaceutical advancements |
Mechanism of Action
The mechanism of action of 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, potentially acting on receptors and enzymes involved in neuroinflammation and neuroprotection . The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive tetrahydroisoquinolines suggests it may influence similar biological processes .
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methoxy group instead of an ethoxy group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group, known for its antineuroinflammatory properties.
Uniqueness: 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the ethoxy group, which can influence its lipophilicity, reactivity, and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Biological Activity
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline (6-Et-THIQ) is a derivative of the tetrahydroisoquinoline (THIQ) class of compounds, known for their significant biological and pharmacological properties. This compound features an ethoxy group at the 6th position of the tetrahydroisoquinoline ring, which influences its chemical behavior and biological activity. THIQ derivatives have been extensively studied for their diverse biological activities, including neuroprotective, anti-inflammatory, and potential antitumor effects.
The biological activity of 6-Et-THIQ is primarily attributed to its interaction with various biochemical pathways. THIQs can exert their effects through several mechanisms:
- Binding Interactions : They can bind to specific biomolecules, affecting cellular functions.
- Enzyme Inhibition/Activation : THIQs may inhibit or activate enzymes involved in critical metabolic pathways.
- Gene Expression Modulation : They can influence gene expression patterns, leading to altered cellular responses.
Target Pathways
Research indicates that 6-Et-THIQ may affect multiple targets related to neurodegenerative disorders and infectious diseases. The compound shows promise in:
- Neuroprotection : By potentially modulating pathways involved in neuronal survival and inflammation.
- Antiviral Activity : Some studies have highlighted its potential against viral pathogens like SARS-CoV-2, showcasing its inhibitory effects on viral replication in cell cultures .
Case Studies and Research Findings
- Neuroprotective Properties :
- Antiviral Activity Against SARS-CoV-2 :
- Cytotoxicity Studies :
Summary of Biological Activities
Activity Type | Description |
---|---|
Neuroprotective | Reduces oxidative stress; potential treatment for neurodegenerative diseases. |
Antiviral | Inhibits replication of viruses such as SARS-CoV-2; effective in vitro with low EC50 values. |
Antitumor | Exhibits cytotoxic effects against cancer cell lines; further studies needed for clinical relevance. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A widely used approach includes:
- Step 1 : Condensation of phenethylamine derivatives with carbonyl compounds (e.g., ethyl chloroformate) to form intermediates.
- Step 2 : Cyclization under acidic or basic conditions to construct the tetrahydroisoquinoline core.
- Step 3 : Introduction of the ethoxy group at the 6-position via nucleophilic substitution (e.g., using ethyl bromide or ethoxyacetyl chloride) .
- Key Reagents : Sodium borohydride (NaBH₄) for reductions, tert-butyl hydroperoxide (TBHP) for oxidations, and alkyl halides for substitutions .
Table 1 : Comparison of Synthetic Routes
Starting Material | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Phenethylamine | POCl₃, toluene | 78 | |
6-Hydroxy-THIQ* | Ethyl bromide, K₂CO₃ | 65 | |
*THIQ = Tetrahydroisoquinoline |
Q. Which spectroscopic techniques are critical for characterizing 6-Ethoxy-tetrahydroisoquinoline compounds?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C6) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving ambiguities in stereochemistry or hydrogen-bonding networks in crystalline derivatives .
- IR Spectroscopy : To identify functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹) .
Q. What core pharmacological activities are associated with 6-Ethoxy-tetrahydroisoquinoline scaffolds?
- Methodological Answer :
- Neuropharmacology : Modulates dopamine and serotonin receptors due to structural similarity to endogenous alkaloids .
- Enzyme Inhibition : Potent activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE) in vitro .
- Antimicrobial Properties : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .
Properties
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11/h3-4,7,12H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBHXZLVGXOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CNCC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.